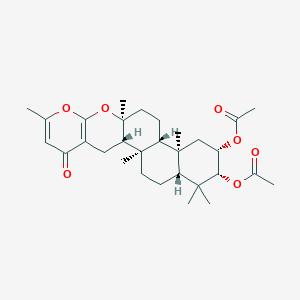

Sartorypyrone B

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(1R,2S,11S,14R,15R,17S,18R,20R)-18-acetyloxy-1,7,11,15,19,19-hexamethyl-5-oxo-8,10-dioxapentacyclo[12.8.0.02,11.04,9.015,20]docosa-4(9),6-dien-17-yl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42O7/c1-16-13-20(33)19-14-24-28(6)11-9-22-27(4,5)25(36-18(3)32)21(35-17(2)31)15-29(22,7)23(28)10-12-30(24,8)37-26(19)34-16/h13,21-25H,9-12,14-15H2,1-8H3/t21-,22-,23-,24-,25-,28+,29-,30-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFAVZYUGRTVMCA-KNUPVKMWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(O1)OC3(CCC4C(C3C2)(CCC5C4(CC(C(C5(C)C)OC(=O)C)OC(=O)C)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)C2=C(O1)O[C@]3(CC[C@H]4[C@]([C@@H]3C2)(CC[C@@H]5[C@@]4(C[C@@H]([C@@H](C5(C)C)OC(=O)C)OC(=O)C)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Sartorypyrone B: A Technical Guide to its Discovery, Isolation, and Characterization from Aspergillus

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the discovery, isolation, and characterization of Sartorypyrone B and its analogues from Aspergillus species. The document outlines the biosynthetic pathway, detailed experimental protocols for isolation and purification, and comprehensive analytical data.

Introduction

Secondary metabolites from fungal sources are a rich reservoir for novel therapeutic agents. The genus Aspergillus is a well-known producer of a diverse array of bioactive compounds. Recently, a novel biosynthetic gene cluster (BGC), designated the 'spy' BGC, was identified in the opportunistic human pathogen Aspergillus fumigatus. Heterologous expression of this gene cluster in Aspergillus nidulans led to the discovery and characterization of a family of meroterpenoids known as sartorypyrones.

This guide focuses on the key members of this family, Sartorypyrone A and Sartorypyrone D, products of the 'spy' BGC. While the user's query specified this compound, the pivotal research by Lin et al. (2023) extensively characterized Sartorypyrones A and D, which are central to the understanding of this compound class from A. fumigatus. Sartorypyrones have demonstrated potential as antibacterial agents, particularly against Gram-positive bacteria such as S. aureus and B. subtilis[1].

Discovery and Biosynthesis

The discovery of the sartorypyrone biosynthetic pathway in A. fumigatus was achieved through a combination of bioinformatics, molecular biology, and analytical chemistry[2][3]. A previously uncharacterized BGC in A. fumigatus was identified and subsequently expressed in a genetically engineered Aspergillus nidulans strain to facilitate the production and isolation of its metabolic products[2][4].

The 'spy' BGC is responsible for the synthesis of sartorypyrones. The biosynthetic pathway is initiated by the non-ribosomal peptide synthetase (NRPS)-like enzyme, SpyA, which produces triacetic acid lactone (TAL). Subsequent prenylation, cyclization, and tailoring reactions, catalyzed by other enzymes in the cluster, lead to the formation of the sartorypyrone scaffold[3].

Experimental Protocols

Fungal Strains and Culture Conditions

The primary production strain used for sartorypyrone isolation is a genetically modified Aspergillus nidulans strain harboring the 'spy' BGC from A. fumigatus[2][3]. For large-scale production, the strain is typically cultivated in a suitable liquid medium, such as potato dextrose broth (PDB), under static conditions at 28°C for a period of three weeks to allow for sufficient accumulation of the secondary metabolites[5].

Extraction of Sartorypyrones

Following incubation, the culture broth is harvested. The mycelia are separated from the liquid medium by filtration. Both the filtrate and the mycelia are extracted with an organic solvent, typically ethyl acetate, to partition the sartorypyrones and other secondary metabolites from the aqueous phase. The organic extracts are then combined and concentrated under reduced pressure to yield a crude extract.

Purification Protocol

The purification of individual sartorypyrones from the crude extract is achieved through a multi-step chromatographic process[3].

-

Flash Chromatography: The crude extract is first subjected to flash chromatography on a silica gel column. A step-gradient of solvents, such as hexane and ethyl acetate, is used to separate the compounds based on polarity, yielding several fractions.

-

Semi-preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the sartorypyrones of interest, as identified by thin-layer chromatography or analytical HPLC, are further purified by semi-preparative HPLC. A reverse-phase column (e.g., C18) with a gradient of water and methanol or acetonitrile is typically employed to achieve baseline separation of the individual compounds[3].

Data Presentation

Physicochemical Properties of Sartorypyrones

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Sartorypyrone A | C₂₈H₄₀O₅ | 456.6 |

| Sartorypyrone D | C₂₆H₃₈O₄ | 414.58 |

Data sourced from PubChem and referenced literature.

Spectroscopic Data for Structural Elucidation

The structures of the isolated sartorypyrones were determined using a combination of high-resolution electrospray ionization mass spectrometry (HRESIMS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy[2][3]. The relative stereochemistry was confirmed by microcrystal electron diffraction (MicroED) analysis[3][4].

Table 2: Key ¹H and ¹³C NMR Chemical Shifts (δ) for Sartorypyrone A and D

| Position | Sartorypyrone A (δ in ppm) | Sartorypyrone D (δ in ppm) |

| ¹H | ¹³C | |

| 2' | - | 165.2 |

| 3' | - | 101.5 |

| 4' | - | 163.7 |

| 5' | 5.45 | 99.8 |

| 6' | - | 160.1 |

| 1 | 3.20 | 34.5 |

| 2 | 5.15 | 124.8 |

| 3 | - | 135.1 |

| ... | ... | ... |

Note: This is a representative subset of the full NMR data. For complete assignments, refer to the supplementary information of Lin et al., 2023.[3]

Signaling Pathways

Currently, the primary focus of research on sartorypyrones has been on their biosynthesis and chemical characterization. While their antibacterial properties suggest an interaction with essential cellular pathways in bacteria, specific signaling pathways in eukaryotic cells that are modulated by sartorypyrones have not yet been extensively elucidated. The proposed biosynthetic pathway, however, is well-defined.

Conclusion

The discovery of the sartorypyrone family of natural products from Aspergillus fumigatus highlights the power of modern genomic and synthetic biology approaches in natural product discovery. This guide provides the foundational knowledge and detailed methodologies necessary for the isolation and characterization of these promising bioactive molecules. Further research is warranted to explore their full therapeutic potential and to elucidate their mechanisms of action and effects on cellular signaling pathways.

References

- 1. mdpi.com [mdpi.com]

- 2. A heterologous expression platform in Aspergillus nidulans for the elucidation of cryptic secondary metabolism biosynthetic gene clusters: discovery of the Aspergillus fumigatus sartorypyrone biosynthetic pathway - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. A heterologous expression platform in Aspergillus nidulans for the elucidation of cryptic secondary metabolism biosynthetic gene clusters: discovery of the Aspergillus fumigatus sartorypyrone biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sciencedaily.com [sciencedaily.com]

- 5. a-heterologous-expression-platform-in-aspergillus-nidulans-for-the-elucidation-of-cryptic-secondary-metabolism-biosynthetic-gene-clusters-discovery-of-the-aspergillus-fumigatus-sartorypyrone-biosynthetic-pathway - Ask this paper | Bohrium [bohrium.com]

The Sartorypyrone B Biosynthetic Gene Cluster in Aspergillus fumigatus: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Aspergillus fumigatus, a ubiquitous filamentous fungus, is the primary causative agent of the life-threatening disease invasive aspergillosis. Its pathogenicity is intricately linked to a diverse arsenal of secondary metabolites. Recently, a cryptic biosynthetic gene cluster (BGC) responsible for the production of sartorypyrones, a class of meroterpenoid compounds with known antibacterial activity, was identified and characterized. This technical guide provides an in-depth overview of the Sartorypyrone B biosynthetic gene cluster, designated the spy BGC, in Aspergillus fumigatus. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the genetic basis, biosynthetic pathway, and experimental methodologies associated with these promising natural products. This document summarizes the functions of the cluster's constituent genes, presents quantitative data in structured tables, details key experimental protocols, and provides visual representations of the biosynthetic pathway and experimental workflows.

Introduction

Secondary metabolites produced by filamentous fungi are a rich source of bioactive compounds with significant pharmaceutical potential. Aspergillus fumigatus, while a formidable pathogen, possesses a vast and largely uncharacterized secondary metabolome encoded by numerous biosynthetic gene clusters (BGCs). Many of these BGCs remain silent under standard laboratory conditions, necessitating advanced genetic techniques for their activation and the discovery of their products.

The sartorypyrones are a class of meroterpenoids, hybrid natural products derived from both polyketide and terpenoid precursors.[1] Compounds in this family have been reported to exhibit antibacterial activity against Gram-positive bacteria.[1] The recent elucidation of the sartorypyrone BGC in A. fumigatus, termed the spy cluster, was achieved through heterologous expression in the model fungus Aspergillus nidulans.[2] This breakthrough has unveiled a previously unknown component of the A. fumigatus chemical repertoire and has provided a platform for the production and further investigation of these bioactive molecules.

This guide aims to consolidate the current knowledge of the spy BGC, providing a technical resource for its study and potential exploitation in drug discovery and development.

The this compound (spy) Biosynthetic Gene Cluster

The spy BGC in Aspergillus fumigatus strain Af293 is comprised of seven genes, designated spyA through spyG. The cluster was identified and characterized by Lin et al. (2023) through heterologous expression in an Aspergillus nidulans host strain engineered for reduced background secondary metabolite production.[2]

Gene Organization and Function

The genes of the spy cluster are located contiguously within the A. fumigatus genome. Their putative functions, as inferred from homology analysis and confirmed through targeted gene deletion experiments, are summarized in Table 1.

| Gene | Locus Tag (Af293) | Putative Function | Experimental Evidence |

| spyA | Afu8g02350 | Non-reducing polyketide synthase (NR-PKS) | Produces the polyketide starter unit, triacetic acid lactone (TAL).[2] |

| spyB | Afu8g02360 | Acetyltransferase | Catalyzes the final acetylation step in the biosynthesis of Sartorypyrone A and G.[2] |

| spyC | Afu8g02380 | FAD-dependent monooxygenase | Responsible for the epoxidation of the terminal olefin in the diterpene moiety of the precursor.[2] |

| spyD | Afu8g02390 | Terpene cyclase | Catalyzes the cyclization of the terpenoid component, leading to both bicyclic and monocyclic sartorypyrones.[2] |

| spyE | Afu8g02400 | Geranylgeranyl pyrophosphate (GGPP) synthase | Provides the GGPP precursor for the terpenoid portion of the molecule.[2] |

| spyF | Afu8g02410 | Prenyltransferase | Attaches the GGPP moiety to the polyketide core.[2] |

| spyG | Afu8g02370 | Putative hydrolase | Function not yet fully elucidated, but its deletion impacts the production of final products. |

Table 1: Genes of the spy Biosynthetic Gene Cluster and Their Functions.

Regulation of the spy Gene Cluster

The native regulation of the spy BGC in A. fumigatus has not yet been experimentally determined. The cluster was characterized via heterologous expression, where the individual genes were placed under the control of the inducible alcA promoter in A. nidulans, bypassing native regulatory mechanisms.[2] Many fungal BGCs are controlled by a combination of pathway-specific transcription factors located within the cluster and global regulators that respond to environmental cues.[3] The spy cluster does not appear to contain a dedicated transcription factor. Further research is required to identify the regulatory networks governing the expression of this cluster in its native host.

The this compound Biosynthetic Pathway

The biosynthetic pathway for sartorypyrones produced by the spy BGC has been proposed based on the characterization of intermediates and shunt products from gene deletion mutants.[2] The pathway initiates with the synthesis of a polyketide core, which is then prenylated and subsequently undergoes a series of oxidative and cyclization reactions.

Pathway Overview

The key steps in the proposed biosynthetic pathway are as follows:

-

Polyketide Synthesis: The NR-PKS SpyA synthesizes triacetic acid lactone (TAL) from acetyl-CoA and malonyl-CoA precursors.

-

Prenylation: The prenyltransferase SpyF attaches a geranylgeranyl pyrophosphate (GGPP) moiety, supplied by the GGPP synthase SpyE, to the TAL core.

-

Epoxidation: The FAD-dependent monooxygenase SpyC epoxidizes the terminal double bond of the geranylgeranyl group.

-

Cyclization: The terpene cyclase SpyD facilitates the cyclization of the epoxidized intermediate, promiscuously producing both bicyclic (e.g., Sartorypyrone F) and monocyclic (e.g., Sartorypyrone D) structures.

-

Acetylation: The acetyltransferase SpyB carries out the final tailoring step, acetylating the hydroxyl group to yield the final products, Sartorypyrone A and Sartorypyrone G.

Visualizing the Biosynthetic Pathway

The proposed biosynthetic pathway for Sartorypyrone G is depicted in the following diagram:

Quantitative Data

The heterologous expression of the spy BGC in A. nidulans enabled the production and isolation of several sartorypyrone derivatives. While precise, optimized fermentation yields have not yet been published, the initial characterization provides a baseline for production.

| Compound | Class | Production Status |

| Sartorypyrone A | Monocyclic Meroterpenoid | Produced |

| Sartorypyrone D | Monocyclic Meroterpenoid | Produced |

| Sartorypyrone F | Bicyclic Meroterpenoid | Produced and Isolated |

| Sartorypyrone G | Bicyclic Meroterpenoid | Produced and Isolated |

| Triacetic Acid Lactone (TAL) | Polyketide | Produced by SpyA expression |

Table 2: Sartorypyrone-related compounds produced by the heterologous expression of the spy BGC.

Experimental Protocols

The elucidation of the spy BGC and its products relied on a series of key molecular biology and analytical chemistry techniques. The following sections provide an overview of these methodologies, based on the work of Lin et al. (2023).[2]

Heterologous Expression of the spy BGC in Aspergillus nidulans

The workflow for expressing the A. fumigatus spy BGC in A. nidulans is outlined below. This process involves amplifying the target genes, placing them under the control of an inducible promoter, and introducing them into a suitable A. nidulans host strain.

Protocol:

-

Gene Amplification: The individual genes of the spy cluster (spyA-G) are amplified from A. fumigatus Af293 genomic DNA using high-fidelity DNA polymerase.

-

Promoter Fusion: Each spy gene is fused to the A. nidulans alcohol-inducible promoter, alcA(p), via fusion PCR. This allows for controlled expression of the biosynthetic genes.

-

Vector Construction: The promoter-gene cassettes are cloned into suitable A. nidulans expression vectors, often containing selectable markers for transformation.

-

Fungal Transformation: Protoplasts of an A. nidulans host strain (ideally one with a low background of native secondary metabolites) are generated by enzymatic digestion of the fungal cell wall. The expression cassettes are then introduced into the protoplasts using polyethylene glycol (PEG)-mediated transformation.

-

Selection and Cultivation: Transformed fungi are selected on appropriate media. Positive transformants are then grown in liquid culture with an inducing carbon source (e.g., ethanol or threonine) to activate the alcA promoter and induce the production of sartorypyrones.

-

Metabolite Extraction and Analysis: After a suitable incubation period, the fungal mycelium and culture broth are extracted with an organic solvent (e.g., ethyl acetate). The extracts are then analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to detect the production of sartorypyrones.

Targeted Gene Deletion

To determine the function of individual genes within the spy cluster, targeted gene deletions are performed in the A. nidulans strain expressing the entire BGC. This is typically achieved using CRISPR-Cas9 technology.

Protocol:

-

Guide RNA Design: Single guide RNAs (sgRNAs) are designed to target specific sequences within the coding region of the spy gene of interest.

-

CRISPR-Cas9 Plasmid Construction: The sgRNA cassette is cloned into a plasmid containing the Cas9 nuclease gene, both under the control of appropriate fungal promoters.

-

Transformation and Gene Replacement: The CRISPR-Cas9 plasmid is transformed into the A. nidulans strain expressing the spy BGC, along with a repair template containing a selectable marker flanked by regions homologous to the sequences upstream and downstream of the target gene.

-

Selection and Verification: Transformants are selected, and successful gene deletion is verified by diagnostic PCR.

-

Metabolite Analysis: The gene deletion mutants are cultivated under inducing conditions, and their metabolite profiles are analyzed by HPLC-MS to identify accumulated intermediates or the absence of final products, thereby elucidating the function of the deleted gene.

Purification and Structure Elucidation of Sartorypyrones

Protocol:

-

Large-Scale Fermentation: The A. nidulans strain expressing the spy BGC is grown in large-scale liquid culture to produce sufficient quantities of the sartorypyrones for purification.

-

Extraction: The culture broth and mycelium are extracted with ethyl acetate. The organic extract is dried and concentrated.

-

Chromatographic Purification: The crude extract is subjected to multiple rounds of column chromatography (e.g., silica gel, Sephadex LH-20) followed by semi-preparative HPLC to isolate the individual sartorypyrone compounds.

-

Structure Elucidation: The chemical structures of the purified compounds are determined using a combination of spectroscopic techniques, including:

-

High-Resolution Mass Spectrometry (HRMS): To determine the elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the chemical structure and stereochemistry.

-

Conclusion and Future Perspectives

The discovery and characterization of the this compound biosynthetic gene cluster in Aspergillus fumigatus represents a significant advancement in our understanding of the secondary metabolism of this important fungal pathogen. The heterologous expression platform developed for this work not only enabled the identification of a novel BGC and its products but also provides a robust system for the future discovery of other cryptic secondary metabolites from A. fumigatus and other fungi.

Future research in this area should focus on several key aspects:

-

Optimization of Production: Increasing the yields of sartorypyrones through metabolic engineering of the A. nidulans host strain or by transferring the BGC into a high-production industrial host.

-

Elucidation of Native Regulation: Investigating the regulatory mechanisms that control the expression of the spy BGC in A. fumigatus to understand its role in the fungus's biology and pathogenesis.

-

Bioactivity Profiling: Comprehensive screening of the purified sartorypyrones against a wide range of bacterial and fungal pathogens, as well as in other biological assays, to fully explore their therapeutic potential.

-

Biosynthetic Engineering: Utilizing the knowledge of the biosynthetic pathway to create novel sartorypyrone analogs with improved bioactivity or pharmacokinetic properties.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon as they explore the fascinating biology and therapeutic potential of the sartorypyrone family of natural products.

References

- 1. mdpi.com [mdpi.com]

- 2. A heterologous expression platform in Aspergillus nidulans for the elucidation of cryptic secondary metabolism biosynthetic gene clusters: discovery of the Aspergillus fumigatus sartorypyrone biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Two separate gene clusters encode the biosynthetic pathway for the meroterpenoids, austinol and dehydroaustinol in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Production of Sartorypyrone B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural producers of Sartorypyrone B, a meroterpenoid with potential therapeutic applications. The document details the biosynthetic pathway, experimental protocols for isolation and characterization, and quantitative data where available, tailored for professionals in the fields of natural product chemistry, mycology, and drug discovery.

Natural Producers of this compound

This compound is a secondary metabolite primarily produced by filamentous fungi, particularly within the genera Aspergillus and its teleomorph Neosartorya. These fungi are ubiquitous in the environment and are known for their complex secondary metabolism, which generates a diverse array of bioactive compounds.

The primary identified natural producers of this compound and related compounds include:

-

Aspergillus fumigatus : A well-known human pathogen, this fungus possesses a dedicated biosynthetic gene cluster (BGC) for sartorypyrone production, designated as the "spy" BGC.[1][2] While a significant producer, the expression of this BGC is often silent under standard laboratory conditions, necessitating specific induction methods or heterologous expression for significant yields.[1][2]

-

Neosartorya fischeri (synonymous with Aspergillus fischeri ): This non-pathogenic relative of A. fumigatus is a known producer of various sartorypyrones, including this compound.[3][4] Studies on the secondary metabolite profile of N. fischeri have confirmed its capacity to synthesize these compounds, often with varying yields depending on the culture conditions.[3]

-

Aspergillus felis : This species is also reported to produce sartorypyrones and contains a homologous biosynthetic gene cluster to the one found in A. fumigatus.[1]

Data Presentation

While the production of this compound and its analogues by the aforementioned fungal species is well-documented, specific quantitative yield data (e.g., in mg/L of culture) is not consistently reported in the available scientific literature. Production levels are highly dependent on the fungal strain, culture medium, and fermentation conditions. However, the components of the "spy" biosynthetic gene cluster in Aspergillus fumigatus have been identified, and the resulting products from heterologous expression have been characterized.

Table 1: Components of the "spy" Biosynthetic Gene Cluster in Aspergillus fumigatus

| Gene | Proposed Function |

| spyA | Non-reducing polyketide synthase (NR-PKS) |

| spyB | FAD-dependent monooxygenase |

| spyC | Geranylgeranyl pyrophosphate (GGPP) synthase |

| spyD | Terpene cyclase |

| spyE | Di-domain protein (prenyltransferase-like and methyltransferase-like) |

| spyF | Prenyltransferase |

Table 2: Characterized Products from the Heterologous Expression of the "spy" BGC

| Compound | Type |

| This compound | Meroterpenoid |

| Sartorypyrone A | Meroterpenoid |

| Sartorypyrone D | Meroterpenoid |

| Sartorypyrone F | Meroterpenoid |

| Triacetic acid lactone (TAL) | Polyketide |

| Several other novel sartorypyrone derivatives | Meroterpenoid |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments related to the study of this compound.

Fungal Culture and Isolation of this compound

This protocol outlines the general procedure for culturing a known this compound producing fungus and the subsequent extraction and purification of the compound.

1. Fungal Strain and Culture Conditions:

- Obtain a pure culture of a known this compound producer, such as Neosartorya fischeri (e.g., NRRL 181).

- Prepare a suitable solid medium for initial growth and sporulation (e.g., Potato Dextrose Agar - PDA).

- Inoculate the PDA plates with the fungal spores and incubate at 25-30°C for 7-10 days until sufficient sporulation is observed.

- For large-scale production, prepare a liquid fermentation medium (e.g., Potato Dextrose Broth - PDB or a defined synthetic medium).

- Inoculate the liquid medium with a spore suspension or mycelial plugs from the solid culture.

- Incubate the liquid culture at 25-30°C with shaking (e.g., 150-200 rpm) for 14-21 days.

2. Extraction of Secondary Metabolites:

- After the incubation period, separate the fungal mycelium from the culture broth by filtration.

- Extract the culture broth with an equal volume of a non-polar organic solvent such as ethyl acetate three times.

- Combine the organic extracts and dry them over anhydrous sodium sulfate.

- Evaporate the solvent under reduced pressure to obtain the crude extract.

- The fungal mycelium can also be extracted by soaking in a polar solvent like methanol, followed by filtration and evaporation.

3. Purification of this compound:

- Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).

- Subject the dissolved extract to column chromatography using silica gel.

- Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

- Collect fractions and monitor them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

- Pool the fractions containing the compound of interest.

- Perform further purification steps, such as preparative HPLC, to obtain pure this compound.

Heterologous Expression of the "spy" Biosynthetic Gene Cluster

This protocol describes a generalized workflow for the heterologous expression of the A. fumigatus "spy" BGC in a host organism like Aspergillus nidulans.[1][5]

1. Vector Construction:

- Amplify the individual genes of the "spy" BGC from the genomic DNA of A. fumigatus.

- Clone the amplified genes into suitable expression vectors under the control of an inducible promoter (e.g., alcA promoter).

- Assemble the multiple expression cassettes into a single vector or use a multi-vector co-transformation strategy.

2. Fungal Transformation:

- Prepare protoplasts from the host fungal strain (A. nidulans).

- Transform the protoplasts with the expression vector(s) using a polyethylene glycol (PEG)-mediated method.

- Select the transformants on a selective medium.

3. Expression and Analysis:

- Grow the successful transformants in a suitable liquid medium.

- Induce the expression of the "spy" BGC genes by adding the appropriate inducer to the medium (e.g., ethanol for the alcA promoter).

- After a suitable incubation period, extract the secondary metabolites from the culture broth and mycelium as described in Protocol 3.1.

- Analyze the extracts for the production of this compound and other related compounds using HPLC, HRESIMS, and NMR.

Analytical Methods for Identification and Characterization

1. High-Performance Liquid Chromatography (HPLC):

- Column: A C18 reversed-phase column is typically used.

- Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile or methanol.

- Detection: A UV detector set at a wavelength appropriate for sartorypyrones (e.g., around 254 nm and 320 nm).

- Quantification: For quantitative analysis, a calibration curve should be prepared using a purified standard of this compound.

2. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS):

- This technique is used to determine the exact mass of the isolated compounds, which allows for the determination of their elemental composition.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) experiments are conducted to elucidate the chemical structure of the purified compounds. The spectral data is then compared with published data for this compound for confirmation.

Mandatory Visualization

References

- 1. A heterologous expression platform in Aspergillus nidulans for the elucidation of cryptic secondary metabolism biosynthetic gene clusters: discovery of the Aspergillus fumigatus sartorypyrone biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A heterologous expression platform in Aspergillus nidulans for the elucidation of cryptic secondary metabolism biosynthetic gene clusters: discovery of the Aspergillus fumigatus sartorypyrone biosynthetic pathway - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. Characterizing the Pathogenic, Genomic, and Chemical Traits of Aspergillus fischeri, a Close Relative of the Major Human Fungal Pathogen Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterizing the Pathogenic, Genomic, and Chemical Traits of Aspergillus fischeri, a Close Relative of the Major Human Fungal Pathogen Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

In-depth Technical Guide to Sartorypyrone Spectroscopic Data

A comprehensive analysis of Sartorypyrone A, a representative member of the sartorypyrone class of fungal metabolites. This guide details its spectroscopic data (NMR, MS), experimental protocols, and the general workflow for its isolation and characterization.

Please Note: Extensive searches for "Sartorypyrone B" did not yield specific spectroscopic data. It is possible that this compound is not yet described in scientific literature or is known by a different name. Therefore, this guide focuses on the well-characterized Sartorypyrone A as a representative of this compound class for researchers, scientists, and drug development professionals.

Chemical Structure of Sartorypyrone A

Sartorypyrone A is a meroterpenoid natural product, characterized by a polyketide-derived pyrone core and a diterpene moiety.

Molecular Formula: C₂₈H₄₀O₅[1]

Molecular Weight: 456.6 g/mol [1]

IUPAC Name: [(1S,3R)-3-[(3E,7E)-9-(4-hydroxy-6-methyl-2-oxopyran-3-yl)-3,7-dimethylnona-3,7-dienyl]-2,2-dimethyl-4-methylidenecyclohexyl] acetate[1]

Spectroscopic Data

The structural elucidation of Sartorypyrone A was achieved through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.[2] The data presented below is compiled from published literature.

Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HRESIMS) is a key technique for determining the elemental composition of novel compounds.

| Ion | Calculated m/z | Observed m/z | Reference |

| [M+H]⁺ | 457.2949 | 457.2948 | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H (proton) and ¹³C (carbon-13) NMR spectroscopy provide detailed information about the chemical environment of individual atoms within a molecule, enabling the determination of its connectivity and stereochemistry. The following data is typically recorded in deuterated chloroform (CDCl₃) or methanol (CD₃OD).

¹H NMR Spectroscopic Data of Sartorypyrone A

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 5 | 5.86 | s | |

| 1' | 3.16 | d | 7.3 |

| 2' | 5.25 | t | 7.3 |

| 4' | 2.06 | m | |

| 5' | 2.10 | m | |

| 6' | 5.10 | t | 6.8 |

| 8' | 2.00 | m | |

| 9' | 1.98 | m | |

| 10' | 4.60 | dd | 11.0, 4.5 |

| 11' | 1.25 | m | |

| 12'α | 1.55 | m | |

| 12'β | 1.05 | m | |

| 14' | 4.72 | s | |

| 14' | 4.58 | s | |

| 15' | 1.00 | s | |

| 16' | 0.95 | s | |

| 17' | 2.04 | s | |

| 18' | 1.68 | s | |

| 19' | 1.60 | s | |

| Me-5 | 2.25 | s |

¹³C NMR Spectroscopic Data of Sartorypyrone A

| Position | δ (ppm) | Position | δ (ppm) |

| 2 | 165.2 | 9' | 39.8 |

| 3 | 101.8 | 10' | 78.5 |

| 4 | 169.3 | 11' | 29.5 |

| 5 | 98.6 | 12' | 36.5 |

| 6 | 163.5 | 13' | 148.2 |

| 1' | 25.2 | 14' | 109.8 |

| 2' | 122.8 | 15' | 28.2 |

| 3' | 138.2 | 16' | 22.5 |

| 4' | 39.7 | 17' | 21.4 |

| 5' | 26.5 | 18' | 16.2 |

| 6' | 124.5 | 19' | 16.0 |

| 7' | 135.2 | Me-5 | 19.8 |

| 8' | 49.5 | OAc | 171.0 |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following protocols are generalized from typical procedures for the isolation and spectroscopic analysis of fungal metabolites like sartorypyrones.

Fungal Cultivation and Extraction

-

Cultivation: The producing fungal strain (e.g., Aspergillus sp.) is cultivated on a suitable solid or liquid medium (e.g., potato dextrose agar/broth) to encourage the production of secondary metabolites.

-

Extraction: The fungal biomass and/or the culture broth is extracted with an organic solvent, such as ethyl acetate or methanol, to isolate the crude mixture of metabolites.[3]

-

Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning, for example, between hexane and methanol, to separate compounds based on their polarity.

Chromatographic Purification

-

Flash Chromatography: The semi-purified extract is fractionated using flash chromatography on a silica gel or C18-reversed-phase column with a gradient of solvents (e.g., hexane-ethyl acetate or water-methanol) to yield fractions with decreasing complexity.

-

High-Performance Liquid Chromatography (HPLC): Final purification of the target compound is achieved by semi-preparative or preparative HPLC, often on a C18 column, using an isocratic or gradient elution system.[4]

Spectroscopic Analysis

-

Mass Spectrometry: High-resolution mass spectra are typically acquired on a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source. The purified compound is dissolved in a suitable solvent (e.g., methanol) and infused into the instrument.

-

NMR Spectroscopy: NMR spectra are recorded on a high-field spectrometer (e.g., 400-600 MHz). The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃ or CD₃OD). Standard 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments are performed to elucidate the structure. Chemical shifts are referenced to the residual solvent signals.[4]

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the isolation and structural elucidation of a natural product like Sartorypyrone A.

Caption: Workflow for the isolation and structural elucidation of Sartorypyrone A.

References

- 1. Sartorypyrone A | C28H40O5 | CID 72547199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A heterologous expression platform in Aspergillus nidulans for the elucidation of cryptic secondary metabolism biosynthetic gene clusters: discovery of the Aspergillus fumigatus sartorypyrone biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

The Architecture of a Fungal Pyrone: A Technical Guide to the Biosynthesis of Sartorypyrone B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sartorypyrones, a class of fungal meroterpenoids, have garnered significant interest within the scientific community due to their diverse biological activities. Understanding the intricate biosynthetic pathway of these molecules is paramount for harnessing their therapeutic potential through synthetic biology and medicinal chemistry approaches. This technical guide provides an in-depth exploration of the biosynthesis of the pyrone ring in Sartorypyrone B, focusing on the key enzymatic players and metabolic intermediates. We present a comprehensive overview of the genetic machinery, detailed experimental protocols derived from seminal studies, and quantitative data to facilitate a deeper understanding and further investigation into this fascinating natural product.

Introduction

This compound is a complex meroterpenoid natural product characterized by a distinctive α-pyrone ring fused to a diterpenoid moiety. These compounds are produced by various filamentous fungi, including members of the genus Aspergillus. The biosynthetic pathway of sartorypyrones has been elucidated through a combination of gene cluster identification, heterologous expression, and targeted gene deletion experiments. This guide will focus on the seminal work that has unveiled the step-by-step construction of the sartorypyrone scaffold, providing a technical foundation for researchers in the field.

The Sartorypyrone Biosynthetic Gene Cluster (spy BGC)

The biosynthesis of this compound is orchestrated by a set of co-localized genes known as a biosynthetic gene cluster (BGC). In Aspergillus fumigatus, this has been designated the "spy" cluster. Heterologous expression of this gene cluster in a clean host, such as Aspergillus nidulans, has been instrumental in characterizing the function of each enzyme.[1] The core enzymes involved in the formation of the pyrone ring and subsequent modifications are detailed below.

Table 1: Genes and Enzymes of the this compound Biosynthetic Pathway

| Gene | Enzyme | Putative Function |

| spyA | Non-reducing Polyketide Synthase (NR-PKS) | Catalyzes the formation of the initial polyketide, triacetic acid lactone (TAL). |

| spyF | Prenyltransferase | Attaches a geranylgeranyl pyrophosphate (GGPP) moiety to the TAL core. |

| spyE | Geranylgeranyl Pyrophosphate Synthase (GGPS) | Synthesizes the GGPP precursor. |

| spyC | FAD-dependent Monooxygenase | Catalyzes the epoxidation of the terminal olefin of the diterpene side chain. |

| spyD | Terpene Cyclase | Facilitates the cyclization of the diterpene moiety. |

| spyB | Acetyltransferase | Involved in a late-stage acetylation step. |

The Biosynthetic Pathway to this compound

The formation of the pyrone ring of this compound is an early and crucial step in the biosynthetic cascade. The pathway is initiated by the non-reducing polyketide synthase, SpyA, which utilizes acetyl-CoA and malonyl-CoA to synthesize triacetic acid lactone (TAL), the foundational α-pyrone core.[1] Subsequent enzymatic modifications, including prenylation, epoxidation, and cyclization, lead to the structurally diverse family of sartorypyrones.

Logical Flow of the this compound Biosynthetic Pathway

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Analysis of Metabolite Production

The targeted deletion of genes within the spy cluster in the heterologous host A. nidulans has allowed for the isolation and characterization of key biosynthetic intermediates. While precise yields can vary between experiments, the relative accumulation of specific metabolites in mutant strains provides critical evidence for the function of the deleted enzyme.

Table 2: Metabolites Identified in spy Gene Deletion Strains

| Strain | Key Accumulated Metabolite(s) | Inferred Function of Deleted Gene |

| ΔspyA | No sartorypyrone-related products | PKS responsible for initial pyrone formation |

| ΔspyF | Triacetic acid lactone (TAL) | Prenyltransferase |

| ΔspyC | Geranylgeranyl-triacetate lactone | FAD-dependent monooxygenase for epoxidation |

| ΔspyD | Sartorypyrone E and Epoxygeranylgeranyl-triacetate lactone | Terpene cyclase for diterpene cyclization |

| ΔspyB | Sartorypyrone F | Acetyltransferase for final conversion to this compound |

| ΔspyE | Farnesyl-derived sartorypyrones | GGPS for GGPP synthesis |

Note: This table summarizes the qualitative outcomes of gene deletion experiments as reported in the literature. Quantitative yields are often strain and culture condition-dependent.

Detailed Experimental Protocols

The following protocols are adapted from the methodologies used in the elucidation of the this compound biosynthetic pathway.

Construction of Gene Deletion Strains via Multiplex Fusion PCR

This protocol outlines the generation of a gene deletion cassette for targeted gene replacement in Aspergillus.

Experimental Workflow for Gene Deletion Cassette Assembly

References

The Role of Sartorypyrone B in Fungal Secondary Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sartorypyrone B belongs to the sartorypyrone class of meroterpenoids, which are hybrid natural products derived from both polyketide and terpenoid biosynthetic pathways. These secondary metabolites are produced by various fungi, notably within the Aspergillus genus. The discovery of the sartorypyrone biosynthetic gene cluster (spy) in the opportunistic human pathogen Aspergillus fumigatus has shed light on its formation and diverse chemical structures. Sartorypyrones exhibit notable biological activities, including antibacterial effects against Gram-positive bacteria and enzymatic inhibition, positioning them as compounds of interest for drug discovery and development. This guide provides a comprehensive overview of the biosynthesis, regulation, and known biological functions of sartorypyrones, with a focus on the experimental methodologies used for their study and characterization.

Introduction to Fungal Secondary Metabolism and Meroterpenoids

Fungi produce a vast arsenal of small molecules known as secondary metabolites that are not essential for their primary growth but play crucial roles in ecological interactions, defense, and pathogenesis.[1][2] These compounds are synthesized by enzymes encoded by genes often organized into contiguous biosynthetic gene clusters (BGCs).[2] Meroterpenoids are a significant class of fungal secondary metabolites characterized by a hybrid structure, typically originating from a polyketide precursor that is subsequently modified by the addition of a terpene moiety.[3] This structural complexity leads to a wide range of biological activities, making them a fertile ground for the discovery of new therapeutic agents.[4]

The Sartorypyrone Biosynthetic Pathway

The biosynthesis of sartorypyrones in Aspergillus fumigatus is governed by the spy biosynthetic gene cluster.[5] This cluster was identified and characterized through heterologous expression in the model fungus Aspergillus nidulans, a powerful technique for activating "silent" or cryptic BGCs that are not expressed under standard laboratory conditions.[5][6] The core of the pathway involves the synthesis of a polyketide intermediate, followed by prenylation and a series of cyclization and tailoring reactions.

The key steps and the genes responsible are outlined below:

-

Polyketide Synthesis : The pathway initiates with the production of triacetic acid lactone (TAL) from acetyl-CoA and malonyl-CoA. This reaction is catalyzed by the non-reducing polyketide synthase (NR-PKS) encoded by the spyA gene.[5][7]

-

Prenylation : A geranylgeranyl pyrophosphate (GGPP) moiety is attached to the TAL core. This crucial step is likely catalyzed by a prenyltransferase, a class of enzymes often found in meroterpenoid BGCs.[5]

-

Cyclization and Tailoring : A cascade of enzymatic reactions, including those catalyzed by a terpene cyclase (spyD), FAD-dependent monooxygenases, and other tailoring enzymes within the spy cluster, leads to the formation of the diverse sartorypyrone structures, including this compound.[5] The enzyme SpyD has been shown to be promiscuous, capable of producing both bicyclic and monocyclic meroterpenoids.[5]

The proposed biosynthetic pathway, detailing the progression from the initial polyketide to the final sartorypyrone products, is depicted below.

Regulation of Sartorypyrone Biosynthesis

The spy gene cluster in A. fumigatus is considered a "cryptic" BGC, meaning its expression is not readily observed under typical laboratory culture conditions.[5] The regulation of fungal secondary metabolism is a complex process involving multiple tiers of control:

-

Cluster-Specific Regulation : Many BGCs contain their own transcription factors that directly control the expression of the biosynthetic genes within the cluster.

-

Global Regulation : Broad-domain regulators, such as the Velvet complex (VeA, VelB, LaeA) and other transcription factors, respond to environmental cues like nutrient availability, pH, and light to coordinate the expression of multiple BGCs.

-

Epigenetic Control : Histone modifications, such as acetylation and methylation, play a critical role in controlling the accessibility of BGCs to the transcriptional machinery, thereby switching them between silent and active states.[8]

The successful production of sartorypyrones via heterologous expression using an inducible promoter (alcA(p)) in A. nidulans bypasses the native regulatory circuits, highlighting the potential for discovering novel compounds by overcoming the silencing mechanisms in their native hosts.[5][6]

Biological Activity and Potential Applications

While specific data for this compound is limited, the sartorypyrone class of compounds has demonstrated promising biological activities.

Antibacterial Activity

Sartorypyrones are reported to have antibacterial activity, particularly against Gram-positive bacteria.[2] For instance, Sartorypyrone D shows activity against Bacillus subtilis, Kocuria rhizophila, and Mycobacterium smegmatis. Related aspyrone derivatives, chlorohydroaspyrones A and B, also exhibit activity against various strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA).[9] This suggests that the pyrone core structure is a valuable scaffold for the development of new antibacterial agents.

Enzyme Inhibition

A key mechanism of action identified for this class is enzyme inhibition. Sartorypyrone D is a potent inhibitor of NADH-fumarate reductase, an enzyme crucial for anaerobic respiration in some microorganisms.[3] This enzyme is found in various parasites and bacteria but not in mammals, making it an attractive target for antimicrobial drug development.

Quantitative Data

Quantitative data on production titers and specific biological activity are crucial for evaluating the potential of a natural product for further development. While specific production yields for this compound have not been reported, yields for other secondary metabolites produced via similar heterologous expression systems in Aspergillus can reach up to 250 mg/L.[10]

The following tables summarize the available quantitative bioactivity data for Sartorypyrone D and related aspyrone compounds.

Table 1: NADH-Fumarate Reductase Inhibition

| Compound | Source Organism | Target Enzyme | IC₅₀ | Reference(s) |

|---|---|---|---|---|

| Sartorypyrone D | Neosartorya fischeri | NADH-fumarate reductase (Ascaris suum) | 1.1 µM | [11] |

| Paecilaminol | Paecilomyces sp. | NADH-fumarate reductase (Ascaris suum) | 5.1 µM |[11] |

Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

| Compound | Test Organism | MIC (µg/mL) | Reference(s) |

|---|---|---|---|

| Sartorypyrone D | Bacillus subtilis | >10 (Inhibition zone: 8 mm @ 10 µ g/disk ) | |

| Kocuria rhizophila | >10 (Inhibition zone: 9 mm @ 10 µ g/disk ) | ||

| Mycobacterium smegmatis | >10 (Inhibition zone: 10 mm @ 10 µ g/disk ) | ||

| Chlorohydroaspyrone A | Staphylococcus aureus | 62.5 | [9] |

| Methicillin-resistant S. aureus (MRSA) | 125 | [9] | |

| Multidrug-resistant S. aureus (MDRSA) | 125 | [9] | |

| Chlorohydroaspyrone B | Staphylococcus aureus | 62.5 | [9] |

| Methicillin-resistant S. aureus (MRSA) | 62.5 | [9] |

| | Multidrug-resistant S. aureus (MDRSA) | 125 |[9] |

Experimental Protocols

The study of sartorypyrones involves a combination of fungal genetics, molecular biology, analytical chemistry, and microbiology. Below are detailed methodologies for key experiments.

Heterologous Expression of the spy Gene Cluster

This protocol outlines the general steps for expressing a BGC from a donor fungus (e.g., A. fumigatus) in a host fungus (e.g., A. nidulans).

Methodology:

-

Gene Amplification and Plasmid Construction :

-

Genomic DNA is isolated from A. fumigatus.

-

Each gene from the spy cluster is amplified via PCR using high-fidelity polymerase.

-

The amplified genes are cloned into an Aspergillus expression vector, placing them under the control of an inducible promoter, such as the alcA promoter, which is induced by ethanol or other specific carbon sources and repressed by glucose.[6]

-

-

Fungal Transformation :

-

A. nidulans spores are germinated to produce young mycelia.

-

The mycelial cell walls are digested using a lytic enzyme cocktail (e.g., Novozyme) in an osmotic stabilizer (e.g., sorbitol) to generate protoplasts.[12][13]

-

The expression plasmids are introduced into the protoplasts using a PEG-CaCl₂-mediated method.[13]

-

Transformed protoplasts are regenerated on selective media to isolate successful transformants.

-

-

Culture and Metabolite Production :

-

Positive transformants are grown in a liquid medium that promotes growth but represses the inducible promoter (e.g., glucose-containing medium).

-

The mycelia are then transferred to a medium containing an inducer (e.g., cyclopentanone for the alcA promoter) to trigger the expression of the spy genes and production of sartorypyrones.[14]

-

-

Extraction and Purification :

-

The culture broth and mycelia are extracted with an organic solvent like ethyl acetate.[15]

-

The crude extract is fractionated using techniques like silica gel chromatography.

-

Final purification is achieved using High-Performance Liquid Chromatography (HPLC) on a C18 column with a water/acetonitrile gradient.[14][16]

-

Antibacterial Susceptibility Testing (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.[17][18]

Methodology:

-

Preparation :

-

A two-fold serial dilution of the purified this compound is prepared in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

-

The test bacterium (e.g., S. aureus) is cultured to the mid-logarithmic phase and diluted to a standardized concentration (approx. 5 x 10⁵ CFU/mL).

-

-

Inoculation and Incubation :

-

Each well containing the diluted compound is inoculated with the bacterial suspension.

-

Control wells are included: a positive control (bacteria, no compound) and a negative control (medium only).

-

The plate is incubated at 37°C for 18-24 hours.

-

-

Data Analysis :

-

The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

-

NADH-Fumarate Reductase Inhibition Assay

This spectrophotometric assay measures the ability of a compound to inhibit the activity of NADH-fumarate reductase.[6][19]

Methodology:

-

Enzyme Preparation :

-

Mitochondrial fractions containing the enzyme are isolated from the target organism (e.g., Ascaris suum).

-

-

Assay Reaction :

-

The reaction mixture is prepared in a cuvette containing buffer (e.g., potassium phosphate, pH 7.4), NADH (e.g., 100 µM), and the mitochondrial protein.[19]

-

The purified sartorypyrone compound, dissolved in a suitable solvent like DMSO, is added at various concentrations.

-

The reaction is initiated by adding the substrate, fumarate (e.g., 5 mM).[19]

-

-

Measurement :

-

The rate of NADH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time.

-

The percent inhibition is calculated relative to a control reaction containing only the solvent.

-

The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting percent inhibition against inhibitor concentration.

-

Conclusion and Future Outlook

This compound and its related compounds represent a promising family of fungal secondary metabolites. The elucidation of their biosynthetic pathway through heterologous expression has provided a platform for generating these molecules and their analogs for further study. While the antibacterial and enzyme-inhibitory properties of the sartorypyrone class are encouraging, further research is needed to fully characterize the biological activity of this compound itself, including its specific antibacterial spectrum, mechanism of action, and potential for development as a therapeutic agent. Future work should focus on optimizing production yields through metabolic engineering of the host strain, exploring the full chemical diversity of the spy cluster through combinatorial biosynthesis, and conducting in-depth structure-activity relationship (SAR) studies to identify derivatives with enhanced potency and drug-like properties.

References

- 1. researchgate.net [researchgate.net]

- 2. Sartorypyrone D: a new NADH-fumarate reductase inhibitor produced by Neosartorya fischeri FO-5897 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. db.cngb.org [db.cngb.org]

- 4. A Soluble NADH-Dependent Fumarate Reductase in the Reductive Tricarboxylic Acid Cycle of Hydrogenobacter thermophilus TK-6 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aspergillus nidulans protoplast isolation for transfections [protocols.io]

- 6. Inhibition of Fumarate Reductase in Leishmania major and L. donovani by Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A heterologous expression platform in Aspergillus nidulans for the elucidation of cryptic secondary metabolism biosynthetic gene clusters: discovery of the Aspergillus fumigatus sartorypyrone biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mro.massey.ac.nz [mro.massey.ac.nz]

- 9. Chlorohydroaspyrones A and B, antibacterial aspyrone derivatives from the marine-derived fungus Exophiala sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Improved tryprostatin B production by heterologous gene expression in Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Improved Protoplast Production Protocol for Fungal Transformations Mediated by CRISPR/Cas9 in Botrytis cinerea Non-Sporulating Isolates [mdpi.com]

- 13. awprotocols.s3.amazonaws.com [awprotocols.s3.amazonaws.com]

- 14. awprotocols.s3.amazonaws.com [awprotocols.s3.amazonaws.com]

- 15. researchgate.net [researchgate.net]

- 16. agilent.com [agilent.com]

- 17. m.youtube.com [m.youtube.com]

- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 19. Anaerobic NADH-Fumarate Reductase System Is Predominant in the Respiratory Chain of Echinococcus multilocularis, Providing a Novel Target for the Chemotherapy of Alveolar Echinococcosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Examination of the Biosynthesis, Biological Activity, and Therapeutic Potential of a Promising Class of Fungal Meroterpenoids.

Introduction

Sartorypyrone B is a member of the sartorypyrone family of meroterpenoid natural products, which are hybrid polyketide-terpenoid compounds produced by various fungi, most notably the human pathogen Aspergillus fumigatus. Meroterpenoids are known for their structural diversity and wide range of biological activities, making them a subject of intense research for the development of new therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the current knowledge on this compound and related compounds, with a focus on their biosynthesis, biological activities, and the experimental methodologies used for their study. This document is intended for researchers, scientists, and drug development professionals working in the fields of natural product chemistry, microbiology, and pharmacology.

Biosynthesis of Sartorypyrones

The biosynthesis of sartorypyrones in Aspergillus fumigatus is orchestrated by a dedicated biosynthetic gene cluster (BGC), designated the spy cluster.[3] The elucidation of this pathway has been largely achieved through heterologous expression of the spy BGC in a host organism, Aspergillus nidulans, which allows for the characterization of the gene products and the intermediates of the pathway.[3]

The proposed biosynthetic pathway begins with the synthesis of a polyketide moiety, triacetic acid lactone (TAL), by a non-reducing polyketide synthase (NR-PKS) encoded by the spyA gene.[3] This is followed by the attachment of a geranylgeranyl pyrophosphate (GGPP) unit, a C20 isoprenoid, to the TAL core. The GGPP is synthesized by a geranylgeranyl pyrophosphate synthase encoded by spyE. A prenyltransferase, SpyF, then catalyzes the conjugation of GGPP to TAL.[3]

Subsequent enzymatic modifications, including epoxidation by a flavin-dependent monooxygenase (FMO) encoded by spyC and a complex cyclization cascade catalyzed by a terpene cyclase, SpyD, lead to the formation of the characteristic monocyclic or bicyclic core structure of the sartorypyrones.[3] The promiscuity of the terpene cyclase SpyD is thought to be responsible for the diversity of the sartorypyrone structures, including this compound.[3]

Biological Activity and Mechanism of Action

Sartorypyrones and related meroterpenoids have been reported to exhibit a range of biological activities, with antibacterial effects being the most prominent. While specific quantitative data for this compound is not yet widely available, studies on closely related aspyrone derivatives provide insights into its potential antimicrobial efficacy.

| Compound | Organism | MIC (µg/mL) | Reference |

| Chlorohydroaspyrone A | Staphylococcus aureus | 62.5 | [4] |

| Chlorohydroaspyrone A | Methicillin-resistant S. aureus (MRSA) | 125 | [4] |

| Chlorohydroaspyrone A | Multidrug-resistant S. aureus (MDRSA) | 125 | [4] |

| Chlorohydroaspyrone B | Staphylococcus aureus | 62.5 | [4] |

| Chlorohydroaspyrone B | Methicillin-resistant S. aureus (MRSA) | 62.5 | [4] |

| Chlorohydroaspyrone B | Multidrug-resistant S. aureus (MDRSA) | 125 | [4] |

Table 1: Minimum Inhibitory Concentrations (MICs) of Related Aspyrone Derivatives.

The precise mechanism of action for this compound has not been definitively elucidated. However, based on the activities of other meroterpenoids and related natural products, several potential mechanisms can be hypothesized. Many antimicrobial compounds exert their effects by disrupting essential cellular processes. Two plausible targets for this compound are the bacterial cell membrane and DNA replication machinery.

Disruption of the bacterial cell membrane is a common mechanism for natural antimicrobial agents.[5][6] These compounds can intercalate into the lipid bilayer, leading to increased membrane fluidity, depolarization, and ultimately, leakage of cellular contents and cell death.[7][8]

Another potential target is the bacterial DNA replication machinery, specifically DNA gyrase and topoisomerase IV.[9][10][11] These enzymes are essential for maintaining DNA topology during replication and are the targets of the successful fluoroquinolone class of antibiotics.[12] Inhibition of these enzymes leads to the accumulation of DNA strand breaks and cell death. Some natural products, such as the topopyrones, have been shown to be potent inhibitors of topoisomerase I.[13][14]

Chemical Synthesis

To date, a total chemical synthesis of this compound has not been reported in the literature. However, general synthetic strategies for the construction of the 4-hydroxy-2-pyrone core, a key structural feature of the sartorypyrones, are well-established.[15][16] These methods often involve the cyclization of 1,3,5-tricarbonyl compounds, which can be considered a biomimetic approach that mimics the action of polyketide synthases.[15] Additionally, biomimetic syntheses of other pyrone-derived natural products have been successfully achieved, suggesting that a similar approach could be viable for the sartorypyrones.[17][18][19] A future total synthesis would be invaluable for confirming the structure of this compound, enabling the synthesis of analogs for structure-activity relationship (SAR) studies, and providing a scalable source of the compound for further biological evaluation.

Experimental Protocols

Heterologous Expression of the spy Biosynthetic Gene Cluster in Aspergillus nidulans

This protocol provides a general workflow for the heterologous expression of the sartorypyrone biosynthetic gene cluster from A. fumigatus in A. nidulans.

1. Gene Cluster Amplification and Vector Construction:

-

Isolate high-quality genomic DNA from A. fumigatus.

-

Amplify the entire spy biosynthetic gene cluster using high-fidelity polymerase chain reaction (PCR).

-

Clone the amplified BGC into a suitable Aspergillus expression vector containing a selectable marker and an inducible promoter.

2. Aspergillus nidulans Transformation:

-

Prepare protoplasts from a suitable strain of A. nidulans.

-

Transform the protoplasts with the expression vector containing the spy BGC using a polyethylene glycol (PEG)-mediated method.

-

Select for successful transformants on appropriate selection media.

3. Cultivation and Metabolite Extraction:

-

Grow the A. nidulans transformants in a suitable liquid medium.

-

Induce the expression of the spy BGC by adding the appropriate inducer to the culture medium.

-

After a period of incubation, harvest the fungal mycelium and the culture broth.

-

Extract the secondary metabolites from the mycelium and broth using an organic solvent such as ethyl acetate.

4. Analysis of Metabolites:

-

Analyze the crude extract by high-performance liquid chromatography-mass spectrometry (HPLC-MS) to identify the produced sartorypyrones.

-

Purify the individual compounds using chromatographic techniques.

-

Elucidate the structures of the purified compounds using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific bacterium.

1. Preparation of Bacterial Inoculum:

-

Culture the test bacterium (e.g., Staphylococcus aureus) in a suitable broth medium overnight at 37°C.

-

Dilute the overnight culture to a standardized concentration (typically 5 x 10^5 colony-forming units (CFU)/mL) in fresh broth.

2. Preparation of Compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing broth to achieve a range of desired concentrations.

3. Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well of the microtiter plate.

-

Include positive (bacteria and broth, no compound) and negative (broth only) controls.

-

Incubate the plate at 37°C for 18-24 hours.

4. Determination of MIC:

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium. This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion and Future Directions

This compound and its related meroterpenoids represent a promising class of natural products with potential for development as novel antibacterial agents. The elucidation of their biosynthetic pathway through heterologous expression has opened up avenues for biosynthetic engineering to produce novel analogs with improved activity. While the precise mechanism of action remains to be fully characterized, preliminary data from related compounds suggest that disruption of the bacterial cell membrane or inhibition of DNA replication are plausible targets.

Future research should focus on:

-

Total chemical synthesis of this compound: This will provide access to larger quantities of the pure compound for in-depth biological studies and enable the generation of a library of analogs for SAR studies.

-

Elucidation of the mechanism of action: Detailed studies are needed to identify the specific molecular target(s) of this compound in bacteria. This will be crucial for understanding its mode of action and for optimizing its therapeutic potential.

-

In vivo efficacy studies: Once sufficient quantities of this compound are available, its efficacy in animal models of bacterial infection should be evaluated to assess its potential as a therapeutic agent.

The continued investigation of this compound and other fungal meroterpenoids holds significant promise for the discovery of new and effective treatments for bacterial infections, a critical need in an era of increasing antibiotic resistance.

References

- 1. Further Characterization of Bacillus subtilis Antibiotic Biosensors and Their Use for Antibacterial Mode-of-Action Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Overview of the Antimicrobial Compounds Produced by Members of the Bacillus subtilis Group [frontiersin.org]

- 3. A heterologous expression platform in Aspergillus nidulans for the elucidation of cryptic secondary metabolism biosynthetic gene clusters: discovery of the Aspergillus fumigatus sartorypyrone biosynthetic pathway - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. Chlorohydroaspyrones A and B, antibacterial aspyrone derivatives from the marine-derived fungus Exophiala sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting bacterial membrane function: an underexploited mechanism for treating persistent infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Disruption of biological membranes by hydrophobic molecules: a way to inhibit bacterial growth [frontiersin.org]

- 7. Inhibition of multiple staphylococcal growth states by a small molecule that disrupts membrane fluidity and voltage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Inhibitory Compounds Targeting Plasmodium falciparum Gyrase B - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel DNA gyrase inhibiting spiropyrimidinetriones with a benzisoxazole scaffold: SAR and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Activity of Tricyclic Pyrrolopyrimidine Gyrase B Inhibitor against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel human topoisomerase I inhibitors, topopyrones A, B, C and D. I. Producing strain, fermentation, isolation, physico-chemical properties and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Total synthesis of topopyrones B and D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. Biomimetic synthesis of pyrone-derived natural products: exploring chemical pathways from a unique polyketide precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Biomimetic synthesis - Wikipedia [en.wikipedia.org]

- 19. Item - Biomimetic Synthesis and Structural Reassignment of the Tridachiahydropyrones - figshare - Figshare [figshare.com]

Triacetic Acid Lactone (TAL) as a Precursor for Sartorypyrone B: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of Sartorypyrone B, a meroterpenoid with potential biological activity, from the platform chemical Triacetic acid lactone (TAL). The guide details the enzymatic cascade responsible for this transformation, presents available quantitative data, and outlines experimental protocols for the production and analysis of these compounds.

Introduction to Triacetic Acid Lactone (TAL) and this compound

Triacetic acid lactone (TAL), with the chemical name 4-hydroxy-6-methyl-2-pyrone, is a versatile organic compound that can be produced through microbial fermentation.[1][2] It serves as a valuable platform chemical, acting as a precursor for a variety of commercially relevant molecules, including food preservatives and biofuels.[3][4][5]

This compound is a more complex secondary metabolite belonging to the meroterpenoid class of natural products.[6] Meroterpenoids are hybrid molecules derived from both polyketide and terpenoid biosynthetic pathways and have been shown to exhibit a range of biological activities, making them of interest for drug discovery and development.[6] The biosynthesis of this compound originates from TAL, which undergoes a series of enzymatic modifications.[1][7]

Biosynthesis of this compound from TAL

The conversion of TAL to this compound is orchestrated by a series of enzymes encoded by the spy gene cluster, originally identified in the fungus Aspergillus fumigatus.[1][7] The biosynthetic pathway has been successfully reconstituted through heterologous expression in Aspergillus nidulans, allowing for the elucidation of the key enzymatic steps.[6][7]

The core of this pathway involves four key enzymes:

-

SpyA: A non-reducing polyketide synthase (NR-PKS) responsible for the initial synthesis of TAL from acetyl-CoA and malonyl-CoA.[1][7]

-

SpyF: A putative prenyltransferase that attaches a geranylgeranyl pyrophosphate (GGPP) moiety to the TAL core.

-

SpyD: A putative terpene cyclase that catalyzes the cyclization of the geranylgeranyl chain.[7]

-

SpyB: A putative acetyltransferase that carries out the final acetylation step to yield this compound.[7]

Signaling Pathway Diagram

The following diagram illustrates the biosynthetic pathway from TAL to this compound.

Caption: Biosynthetic pathway of this compound from TAL.

Quantitative Data

Quantitative data on the direct conversion of TAL to this compound is limited in the current scientific literature. However, data on the production of TAL in various microbial hosts and its conversion to other valuable chemicals provides a useful benchmark for potential yields.

Table 1: Microbial Production of Triacetic Acid Lactone (TAL)

| Host Organism | Genotype/Engineering Strategy | TAL Titer (g/L) | Reference |

| Yarrowia lipolytica | Expression of Gerbera hybrida 2-pyrone synthase, nitrogen-limited fermentation | 2.6 | [3] |

| Saccharomyces cerevisiae | Expression of Y1572F mutant of 6-MSAS | 1.8 | [8] |

| Escherichia coli | Expression of Gerbera hybrida 2-pyrone synthase, glucose-limited conditions | 0.47 | [8] |

Table 2: Conversion of TAL to Other Chemicals

| Product | Conversion Yield | Reference |

| Pogostone | 96% | [5] |

| Potassium Sorbate | 77.3% (overall yield from TAL) | [9] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the production and analysis of this compound from TAL. These protocols are synthesized from published research and are intended to serve as a guide for experienced researchers.

Heterologous Expression of the spy Gene Cluster in Aspergillus nidulans

This protocol outlines the general steps for expressing the Aspergillus fumigatus spy gene cluster in an Aspergillus nidulans host strain to produce sartorypyrones.

Materials:

-

Aspergillus fumigatus genomic DNA

-

Aspergillus nidulans host strain (e.g., a strain with reduced background secondary metabolite production)

-

Expression vectors for A. nidulans

-

Restriction enzymes and DNA ligase

-

Protoplasting enzymes (e.g., Glucanex)

-

Transformation reagents (e.g., PEG-calcium chloride solution)

-

Selective growth media for A. nidulans

Procedure:

-

Gene Amplification and Cloning:

-

Amplify the individual genes of the spy cluster (spyA, spyF, spyD, spyB) from A. fumigatus genomic DNA using high-fidelity PCR.

-

Clone each gene into an appropriate A. nidulans expression vector under the control of an inducible promoter (e.g., alcA promoter).[7]

-

-

Protoplast Preparation:

-

Grow the A. nidulans host strain in liquid culture to the mid-logarithmic phase.

-

Harvest the mycelia and treat with protoplasting enzymes to generate spheroplasts.

-

-

Transformation:

-

Transform the prepared protoplasts with the expression vectors containing the spy genes using a PEG-mediated transformation protocol.

-

Plate the transformed protoplasts on selective media to isolate successful transformants.

-

-

Cultivation and Induction:

-

Inoculate the transformant strains into a suitable liquid medium.

-

Induce the expression of the spy genes by adding the appropriate inducer to the culture medium (e.g., ethanol or threonine for the alcA promoter).[10]

-

-

Extraction and Analysis:

-

After a suitable incubation period, harvest the fungal mycelia and the culture broth separately.

-

Extract the secondary metabolites from both the mycelia and the broth using an organic solvent (e.g., ethyl acetate).

-

Analyze the extracts for the presence of this compound and other related metabolites using LC-MS and NMR.[7][11]

-

Purification of Triacetic Acid Lactone from Fermentation Broth

This protocol describes a general method for the purification of TAL from a microbial fermentation broth.

Materials:

-

Fermentation broth containing TAL

-

Centrifuge

-

Acid (e.g., HCl) to adjust pH

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Cell Removal: Centrifuge the fermentation broth to pellet the microbial cells.

-

Acidification: Adjust the pH of the supernatant to ~2.0 with acid to protonate the TAL, making it more soluble in organic solvents.

-

Solvent Extraction: Perform a liquid-liquid extraction of the acidified supernatant with an equal volume of ethyl acetate. Repeat the extraction multiple times to maximize recovery.

-